Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate
Overview
Description
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is a heterocyclic compound that contains both pyrazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate typically involves the reaction of hydrazine derivatives with thioamide compounds under specific conditions. One common method includes the cyclization of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrazolo[5,1-b]thiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the molecule.
Scientific Research Applications
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate: Similar in structure but contains an oxazole ring instead of a thiazole ring.
Indole derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Uniqueness
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is unique due to the presence of both pyrazole and thiazole rings, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-9-10-3-4-13-7(6)10/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKAIWZLTUZAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(CCS2)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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